Cas no 105224-02-0 (4-fluoro-3-(trifluoromethyl)phenylhydrazine)

4-fluoro-3-(trifluoromethyl)phenylhydrazine Chemical and Physical Properties
Names and Identifiers
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- (4-FLUORO-3-TRIFLUOROMETHYL-PHENYL)-HYDRAZINE
- (4-fluoro-3-trifluoromethyl)phenyl hydrazine
- [4-Fluoro-3-(trifluoromethyl)phenyl]hydrazine
- 4-Fluoro-3-trifluoromethylphenylhydrazine
- (4-fluoro-3-(trifluoromethyl)phenyl)hydrazine
- 1-(4-fluoro-3-(trifluoromethyl)phenyl)hydrazine
- 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLHYDRAZINE
- 4-fluoro-3-trifluoromethyl-phenyl-hydrazine
- AC1MCOYQ
- ACMC-1C6FI
- Hydrazine, [4-fluoro-3-(trifluoromethyl)phenyl]-
- PubChem3335
- SureCN3529272
- 4-fluoro-3-trifluoromethyl phenyl hydrazine
- G72994
- 105224-02-0
- DTXSID90379232
- SB30400
- SCHEMBL3529272
- CS-0000083
- EN300-271023
- AKOS009157832
- 4-fluoro-3-(trifluoromethyl)phenylhydrazine
-
- MDL: MFCD05662504
- Inchi: InChI=1S/C7H6F4N2/c8-6-2-1-4(13-12)3-5(6)7(9,10)11/h1-3,13H,12H2
- InChI Key: MZVWTLIAAUXYAQ-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1NN)C(F)(F)F)F
Computed Properties
- Exact Mass: 194.04678
- Monoisotopic Mass: 194.04671085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38Ų
- XLogP3: 2.1
Experimental Properties
- PSA: 38.05
4-fluoro-3-(trifluoromethyl)phenylhydrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-271023-0.25g |
[4-fluoro-3-(trifluoromethyl)phenyl]hydrazine |
105224-02-0 | 0.25g |
$604.0 | 2023-09-11 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0355-1g |
(4-Fluoro-3-trifluoromethyl-phenyl)-hydrazine |
105224-02-0 | 96% | 1g |
¥5228.88 | 2025-01-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0355-250mg |
(4-Fluoro-3-trifluoromethyl-phenyl)-hydrazine |
105224-02-0 | 96% | 250mg |
¥2177.24 | 2025-01-22 | |
Enamine | EN300-271023-1g |
[4-fluoro-3-(trifluoromethyl)phenyl]hydrazine |
105224-02-0 | 1g |
$656.0 | 2023-09-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1070181-1g |
(4-fluoro-3-(trifluoromethyl)phenyl)hydrazine |
105224-02-0 | 98% | 1g |
¥3024.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1070181-5g |
(4-fluoro-3-(trifluoromethyl)phenyl)hydrazine |
105224-02-0 | 98% | 5g |
¥7862.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1131119-250mg |
(4-Fluoro-3-trifluoromethyl-phenyl)-hydrazine |
105224-02-0 | 95% | 250mg |
$285 | 2024-07-28 | |
Enamine | EN300-271023-0.05g |
[4-fluoro-3-(trifluoromethyl)phenyl]hydrazine |
105224-02-0 | 0.05g |
$551.0 | 2023-09-11 | ||
Enamine | EN300-271023-0.5g |
[4-fluoro-3-(trifluoromethyl)phenyl]hydrazine |
105224-02-0 | 0.5g |
$630.0 | 2023-09-11 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0355-5g |
(4-Fluoro-3-trifluoromethyl-phenyl)-hydrazine |
105224-02-0 | 96% | 5g |
13144.66CNY | 2021-05-08 |
4-fluoro-3-(trifluoromethyl)phenylhydrazine Related Literature
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1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
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3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
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M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
Additional information on 4-fluoro-3-(trifluoromethyl)phenylhydrazine
Introduction to 4-Fluoro-3-(Trifluoromethyl)phenylhydrazine (CAS No. 105224-02-0)
4-Fluoro-3-(trifluoromethyl)phenylhydrazine, with the CAS number 105224-02-0, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a fluoro and a trifluoromethyl substituent on a phenyl ring, coupled with a hydrazine group. The combination of these functional groups endows the molecule with distinct chemical properties and potential biological activities, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The fluoro and trifluoromethyl groups are known for their ability to modulate the physicochemical properties of organic molecules, such as lipophilicity, electronic effects, and metabolic stability. These modifications can significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates, enhancing their therapeutic efficacy and reducing potential side effects. The hydrazine moiety, on the other hand, is a versatile functional group that can participate in a wide range of chemical reactions, including condensations, cyclizations, and oxidative processes. This makes 4-fluoro-3-(trifluoromethyl)phenylhydrazine an attractive starting material for the synthesis of complex molecules with diverse biological activities.
Recent studies have highlighted the potential applications of 4-fluoro-3-(trifluoromethyl)phenylhydrazine in various areas of medicinal chemistry. For instance, researchers have explored its use as a building block in the synthesis of novel antiviral agents. A study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 4-fluoro-3-(trifluoromethyl)phenylhydrazine derivatives that exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The fluoro and trifluoromethyl substituents were found to enhance the antiviral potency by improving the lipophilicity and cellular uptake of the compounds.
In addition to antiviral applications, 4-fluoro-3-(trifluoromethyl)phenylhydrazine has also shown promise in the development of anticancer drugs. A research team from the University of California published a paper in Cancer Research detailing the synthesis and evaluation of 4-fluoro-3-(trifluoromethyl)phenylhydrazine derivatives as inhibitors of specific cancer-related enzymes. The study demonstrated that these derivatives effectively inhibited the growth of various cancer cell lines by targeting key signaling pathways involved in tumor progression. The hydrazine group played a crucial role in facilitating the formation of covalent bonds with target proteins, thereby enhancing their inhibitory activity.
The unique chemical structure of 4-fluoro-3-(trifluoromethyl)phenylhydrazine also makes it an excellent candidate for use in agrochemical applications. Researchers at Syngenta have investigated its potential as an intermediate in the synthesis of novel herbicides and fungicides. A study published in Pest Management Science reported that 4-fluoro-3-(trifluoromethyl)phenylhydrazine derivatives exhibited high efficacy against a range of plant pathogens, including fungi and weeds. The fluoro and trifluoromethyl substituents were found to improve the selectivity and persistence of these compounds in agricultural settings.
Beyond its direct applications in drug discovery and agrochemical development, 4-fluoro-3-(trifluoromethyl)phenylhydrazine has also been used as a probe molecule in chemical biology studies. Its unique structure allows it to serve as a tool for investigating protein-protein interactions and enzymatic mechanisms. For example, a study published in Biochemistry utilized 4-fluoro-3-(trifluoromethyl)phenylhydrazine to explore the binding interactions between specific enzymes and their substrates. The results provided valuable insights into the molecular mechanisms underlying these interactions, which can inform the design of more effective therapeutic agents.
In conclusion, 4-fluoro-3-(trifluoromethyl)phenylhydrazine (CAS No. 105224-02-0) is a multifaceted compound with significant potential across various fields of chemistry and biology. Its unique combination of fluoro, trifluoromethyl, and hydrazine functionalities makes it an invaluable intermediate for synthesizing compounds with diverse biological activities. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in modern medicinal chemistry and pharmaceutical research.
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